COX Inhibition: S- vs. R-Enantiomer Potency
In a bovine whole blood in vitro assay, (S)-carprofen demonstrated markedly higher potency for inhibition of cyclooxygenase (COX) isoforms compared to the (R)-enantiomer. The potency ratios of S(+):R(-) carprofen were 11.6:1 for IC10 and 218:1 for IC90, indicating that the S-enantiomer is substantially more effective at inhibiting COX activity across the full range of inhibition levels [1]. The S(+)-carprofen possessed preferential activity for COX-2 inhibition with a COX-1:COX-2 inhibition ratio that decreased from 9.04:1 at IC10 to 1.84:1 at IC95, reflecting its differential selectivity profile across the concentration range [1].
| Evidence Dimension | COX isoform inhibition potency (IC10 and IC90) |
|---|---|
| Target Compound Data | S(+)-carprofen IC10 and IC90 (exact values not reported; potency expressed as ratio) |
| Comparator Or Baseline | R(-)-carprofen IC10 and IC90 |
| Quantified Difference | Potency ratio S(+):R(-) = 11.6:1 at IC10; 218:1 at IC90 |
| Conditions | Bovine whole blood in vitro assay; COX-1 and COX-2 inhibition measured |
Why This Matters
The >200-fold potency difference at higher inhibition levels demonstrates that (R)-carprofen is essentially inactive for COX inhibition at therapeutic concentrations, making (S)-carprofen the sole relevant enantiomer for COX-mediated anti-inflammatory activity.
- [1] Brentnall C, Cheng Z, McKellar QA, Lees P. Potency and selectivity of carprofen enantiomers for inhibition of bovine cyclooxygenase in whole blood assays. Research in Veterinary Science. 2012;93(3):1387-1392. View Source
